1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
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Overview
Description
1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A related compound with similar structural features but different biological activities.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another structurally related compound with distinct properties.
Uniqueness
1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazole ring. This imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
65463-81-2 |
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Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-9(15)5-8(13-14)10(12)16/h1-4H,5H2,(H2,12,16) |
InChI Key |
DMQYRTQMXGJEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)C(=O)N |
Origin of Product |
United States |
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